

Volazocine: A Technical Guide for the Research Professional

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An In-depth Whitepaper on a Benzomorphan Opioid Analgesic

Introduction

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1][2] It is chemically identified as 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.[2][3] Despite its synthesis and initial investigation as a potential analgesic, **volazocine** was never commercially marketed.[3] As a research chemical, it serves as an interesting scaffold for the development of novel opioid receptor modulators and as a tool for studying the structure-activity relationships (SAR) within the benzomorphan series.

This technical guide provides a comprehensive overview of **volazocine**, including its chemical properties, synthesis, and known pharmacological data. Due to the limited publicly available in vitro data for **volazocine**, this guide also presents detailed, standardized experimental protocols for its full pharmacological characterization, enabling researchers to conduct their own evaluations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **volazocine** is presented in Table 1.



Property	Value	Source	
IUPAC Name	3-(Cyclopropylmethyl)-6,11- dimethyl-1,2,3,4,5,6- hexahydro-2,6-methano-3- benzazocine	[3]	
Synonyms	WIN 23,200	[2]	
CAS Number	15686-68-7	[3][4]	
Molecular Formula	C18H25N	[3][4]	
Molecular Weight	255.40 g/mol	[4]	
Appearance	Not specified		
Boiling Point	348°C at 760 mmHg	[2]	
Flash Point	148.6°C	[2]	

Synthesis

The synthesis of **volazocine** was first reported by N. F. Albertson in U.S. Patent 3,382,249 (1968).[3] The following is a generalized representation of the synthetic pathway typically employed for benzomorphan derivatives, which would be applicable to **volazocine**.

General Synthetic Workflow

The synthesis of benzomorphan scaffolds like **volazocine** generally involves a multi-step process starting from readily available precursors. The key steps often include the formation of a tetralone intermediate, followed by a series of reactions to construct the characteristic bridged ring system.



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A generalized workflow for the synthesis of **volazocine**.



Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, detailed procedure for the synthesis of **volazocine** based on established methods for related benzomorphan compounds.

Step 1: Synthesis of a Tetralone Intermediate

 A substituted naphthalene is subjected to a Birch reduction followed by acidic workup to yield the corresponding tetralone.

Step 2: Grignard Reaction

• The tetralone is reacted with a suitable Grignard reagent (e.g., methylmagnesium bromide) to introduce the C11-methyl group.

Step 3: Cyclization

 The resulting tertiary alcohol undergoes an acid-catalyzed cyclization to form the 2,6methano-3-benzazocine ring system.

Step 4: N-Demethylation (if necessary)

• If the nitrogen is methylated, it is demethylated using a reagent such as cyanogen bromide (von Braun reaction) or a chloroformate ester.

Step 5: N-Alkylation with Cyclopropylmethyl Halide

 The secondary amine is alkylated with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield volazocine.

Purification: The final product is purified by column chromatography or recrystallization.

Pharmacological Profile

Publicly available pharmacological data for **volazocine** is limited. The primary source of in vivo data comes from a 1980 study by Wentland et al., which used **volazocine** as a starting material for the synthesis of its 8-amino derivative.



In Vivo Analgesic and Antagonist Activity

The known in vivo activities of volazocine are summarized in Table 2.

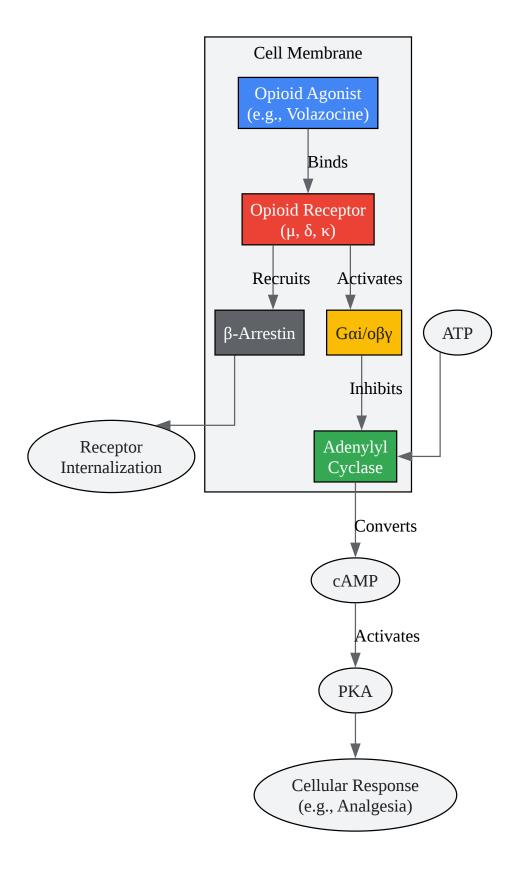
Assay	Species	Route	ED50 (mg/kg)	Activity	Source
Mouse Hot Plate	Mouse	S.C.	1.8 (1.1-2.9)	Analgesic	[5]
Mouse Tail- Flick	Mouse	S.C.	0.9 (0.5-1.6)	Analgesic	[5]
Morphine Antagonism (Tail-Flick)	Mouse	S.C.	1.4 (0.8-2.5)	Antagonist	[5]

These findings suggest that **volazocine** possesses both opioid agonist (analgesic) and antagonist properties, a profile characteristic of mixed agonist-antagonist opioids.

Opioid Receptor Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through the $G\alpha i/o$ pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. They can also signal through the β -arrestin pathway, which is associated with receptor desensitization and internalization, as well as some of the adverse effects of opioids.





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Simplified diagram of opioid receptor signaling pathways.



Experimental Protocols for Pharmacological Characterization

To facilitate further research on **volazocine**, this section provides detailed protocols for its in vitro pharmacological characterization.

Radioligand Binding Assays

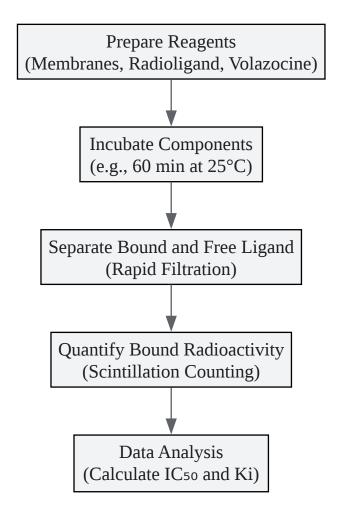
These assays are used to determine the binding affinity (Ki) of **volazocine** for the μ (mu), δ (delta), and κ (kappa) opioid receptors.

5.1.1 Materials

- Receptor Source: Commercially available cell membranes expressing human recombinant μ, δ, or κ opioid receptors.
- Radioligands:
 - [3H]-DAMGO (for μ receptors)
 - [3H]-Naltrindole (for δ receptors)
 - [3H]-U69,593 (for κ receptors)
- Non-specific Binding Control: Naloxone (10 μΜ)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Test Compound: Volazocine dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.

5.1.2 Assay Workflow





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A typical workflow for a radioligand binding assay.

5.1.3 Procedure

- In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of volazocine.
- For total binding wells, add assay buffer instead of volazocine.
- For non-specific binding wells, add 10 μM naloxone.
- Incubate the plate with gentle agitation.
- Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.



- · Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the IC₅₀ value of volazocine. Convert the IC₅₀
 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPyS Binding Assay

This functional assay measures the ability of **volazocine** to activate G proteins coupled to the opioid receptors.

5.2.1 Materials

- Receptor Source: Cell membranes expressing the opioid receptor of interest.
- Radioligand: [35S]GTPyS
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
- GDP: 10 μM
- Test Compound: Volazocine
- Reference Agonist: DAMGO (for μ), DPDPE (for δ), or U50,488 (for κ)

5.2.2 Procedure

- Pre-incubate cell membranes with volazocine or the reference agonist in the assay buffer containing GDP.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate for a defined period at 30°C.
- Terminate the reaction by rapid filtration.
- Quantify the amount of [35S]GTPyS bound to the membranes by scintillation counting.



 Analyze the data to determine the EC₅₀ and Emax values for volazocine relative to the reference agonist.

cAMP Inhibition Assay

This assay measures the functional consequence of Gai/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity.

5.3.1 Materials

- Cells: A cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
- Forskolin: To stimulate adenylyl cyclase.
- IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
- cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen)
- Test Compound: Volazocine

5.3.2 Procedure

- Plate the cells in a suitable microplate and allow them to adhere.
- Pre-treat the cells with varying concentrations of volazocine.
- Stimulate the cells with forskolin (in the presence of IBMX) to induce cAMP production.
- Incubate for a specified time.
- Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
- Determine the IC₅₀ of volazocine for the inhibition of forskolin-stimulated cAMP accumulation.

Structure-Activity Relationships



The pharmacological profile of benzomorphan derivatives is highly dependent on the nature of the substituent on the nitrogen atom and modifications to the aromatic ring. The N-cyclopropylmethyl group, as seen in **volazocine**, is often associated with mixed agonist-antagonist or partial agonist activity at opioid receptors. The lack of a phenolic hydroxyl group at the 8-position of the benzomorphan nucleus in **volazocine** is noteworthy, as this group is often crucial for high-affinity binding to opioid receptors in other opioid classes. However, in the benzomorphan series, potent activity can be retained without this hydroxyl group.

Conclusion

Volazocine is a research chemical with a pharmacological profile that is not fully elucidated in the public domain. The available in vivo data suggests a mixed opioid agonist-antagonist character. This technical guide provides a foundation for researchers interested in further investigating the properties of **volazocine** by outlining its known characteristics and providing detailed protocols for its comprehensive in vitro pharmacological evaluation. Further studies are warranted to determine its binding affinities and functional activities at the μ , δ , and κ opioid receptors to fully understand its mechanism of action and potential as a research tool or a lead compound for novel analgesic development.

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